6-((Trimethylsilyl)ethynyl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives as Fundamental Scaffolds in Advanced Organic Synthesis
Pyridine and its derivatives are cornerstone heterocyclic compounds that feature prominently in numerous areas of chemical science. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to molecules. This has made pyridine scaffolds indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. wikipedia.org In medicinal chemistry, the pyridine nucleus is a privileged structure found in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. Furthermore, pyridines serve as versatile ligands in coordination chemistry and catalysis, capable of stabilizing metal centers and influencing the outcome of chemical reactions. wikipedia.org The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a highly adaptable and fundamental building block in the design and synthesis of complex organic molecules.
Strategic Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) (TMS) Moieties in Modern Chemical Transformations
The ethynyl (alkyne) group is a powerful functional group in modern organic synthesis, primarily due to its linear geometry and its participation in a variety of carbon-carbon bond-forming reactions. Cross-coupling reactions, particularly the Sonogashira coupling, utilize terminal alkynes to forge bonds with aryl or vinyl halides, providing a direct route to complex conjugated systems. wikipedia.orgscirp.org This methodology is celebrated for its mild reaction conditions and functional group tolerance, making it a staple in the synthesis of natural products and organic materials. wikipedia.org
The trimethylsilyl (TMS) group is a quintessential organosilicon moiety that serves multiple strategic roles. Most commonly, it is employed as a protecting group for terminal alkynes. The Si-C bond of a TMS-protected alkyne is stable to many reaction conditions, yet it can be cleaved selectively under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to reveal the terminal alkyne for subsequent transformations. chemrxiv.org This protective strategy allows for sequential and controlled synthetic steps. Additionally, the TMS group can enhance the solubility of compounds in organic solvents and stabilize reactive intermediates.
Positioning of 6-((Trimethylsilyl)ethynyl)pyridin-2-amine within the Landscape of Functionalized Pyridyl-Ethynyl Structures
The compound this compound, with the CAS number 173314-97-1, is a molecule that strategically combines the key features of its constituent parts. myskinrecipes.com It is a disubstituted pyridine derivative featuring an amino group at the 2-position and a TMS-protected ethynyl group at the 6-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.
The amino group at the 2-position can act as a nucleophile, a directing group in further substitutions, or a coordination site. libretexts.org The TMS-protected alkyne at the 6-position provides a latent terminal alkyne, which, after deprotection, can be used in Sonogashira couplings, "click chemistry," or other alkyne-based transformations to build more elaborate molecular architectures. The synthesis of this compound and its analogs typically involves a palladium- and copper-catalyzed Sonogashira coupling reaction between a corresponding 2-amino-6-halopyridine and (trimethylsilyl)acetylene. scirp.orgsoton.ac.uk
This molecule serves as a prime example of a multifunctional building block where the interplay between the pyridine core, the reactive amino group, and the versatile TMS-ethynyl moiety can be exploited for the efficient construction of targeted compounds for applications in medicinal chemistry and materials science. sigmaaldrich.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂Si |
| Molar Mass | 190.32 g/mol chembk.comsigmaaldrich.com |
| CAS Number | 173314-97-1 myskinrecipes.com |
| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |
| Storage | Store in a dark place, inert atmosphere, in a freezer under -20°C lab-chemicals.com |
Typical Spectroscopic Data for ((Trimethylsilyl)ethynyl)pyridin-amine Systems
| Technique | Observation |
| ¹H NMR | Signals for pyridine protons typically appear between δ 6.8–8.5 ppm. The trimethylsilyl (TMS) group protons show a characteristic singlet at approximately δ 0.15–0.25 ppm. |
| ¹³C NMR | The sp-hybridized ethynyl carbons resonate in the region of δ 90–100 ppm, while the carbons of the TMS group appear around δ 0–5 ppm. |
| FT-IR | A characteristic stretching vibration for the alkyne C≡C bond is observed around 2100 cm⁻¹. The Si-C bond vibration is typically seen near 1250 cm⁻¹. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) commonly shows the molecular ion peak [M+H]⁺. |
Structure
3D Structure
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)8-7-9-5-4-6-10(11)12-9/h4-6H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROCMHVWMOVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Trimethylsilyl Ethynyl Pyridin 2 Amine Scaffolds
Reactivity Profiles of the Ethynyl (B1212043) Moiety
The trimethylsilyl (B98337) (TMS) protected ethynyl group at the 6-position is a cornerstone of the molecule's synthetic utility. The TMS group serves as a removable protecting group for the terminal alkyne, allowing for its strategic deprotection and subsequent participation in a variety of powerful bond-forming reactions.
While the parent compound is often synthesized via a Sonogashira coupling, the deprotected terminal alkyne, 6-ethynylpyridin-2-amine (B573751), is a valuable precursor for further cross-coupling reactions. organic-chemistry.orgwikipedia.orgnih.gov This two-step sequence—deprotection followed by coupling—allows for the introduction of diverse aryl, vinyl, or other alkynyl fragments, creating complex molecular architectures.
The Sonogashira coupling remains the most prominent reaction for this purpose. It involves the palladium-catalyzed coupling of the terminal alkyne with aryl or vinyl halides in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is a cornerstone of modern organic synthesis for creating C(sp)-C(sp²) bonds. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst, such as homocoupling of the alkyne (Glaser coupling). nih.govorganic-chemistry.org
Table 1: Representative Substrates for Sonogashira Coupling with 6-Ethynylpyridin-2-amine
| Substrate Class | Example | Resulting Structure |
|---|---|---|
| Aryl Iodide | Iodobenzene | 6-(Phenylethynyl)pyridin-2-amine |
| Aryl Bromide | 4-Bromotoluene | 6-((4-Methylphenyl)ethynyl)pyridin-2-amine |
| Vinyl Halide | (E)-1-Bromo-2-phenylethene | 6-((E)-4-Phenylbut-3-en-1-yn-1-yl)pyridin-2-amine |
The terminal alkyne functionality is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocycles. wikipedia.orgslideshare.netnumberanalytics.com The most notable of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide (B81097). wikipedia.org
The copper(I)-catalyzed version of this reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , is a premier example of "click chemistry." beilstein-journals.orgnih.govrsc.orgrsc.org This reaction is exceptionally reliable, regioselective (exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer), and proceeds under mild, often aqueous, conditions. nih.govjenabioscience.com The reaction of deprotected 6-ethynylpyridin-2-amine with an organic azide (R-N₃) provides a straightforward and highly efficient route to 1,2,3-triazole-linked pyridines. youtube.com
Other 1,3-dipoles can also be employed. For instance, reaction with nitrile oxides (generated in situ from oximes) can yield isoxazole (B147169) derivatives, while nitrile imines can produce pyrazoles. youtube.com These cycloaddition strategies are fundamental in medicinal chemistry for linking molecular fragments and generating libraries of bioactive compounds.
The carbon-carbon triple bond can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions , the π-system of the alkyne attacks an electrophile (E⁺), such as a proton or a halogen, typically forming a vinyl cation intermediate which is then trapped by a nucleophile. savemyexams.comlibretexts.orgchemguide.co.uk For an unsymmetrical alkyne like 6-ethynylpyridin-2-amine, the regioselectivity of the addition is governed by the electronic effects of the pyridine (B92270) ring.
Reactivity of the Pyridine Ring and Amino Group
The pyridine ring and its appended amino group possess a distinct and often complementary reactivity profile to the ethynyl moiety, enabling a diverse range of functionalization strategies.
The pyridine nucleus exhibits a dualistic nature towards aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comyoutube.comquimicaorganica.org Reactions like nitration or halogenation require harsh conditions and typically yield the 3-substituted product. quimicaorganica.org However, the presence of the powerful electron-donating amino group at the C-2 position activates the ring towards electrophiles. This activating effect directs incoming electrophiles to the positions ortho and para to the amino group. Considering the deactivating effect of the ring nitrogen, electrophilic substitution is most likely to occur at the C-5 position, which is meta to the ring nitrogen and para to the activating amino group.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. pearson.com While the amino group itself is a poor leaving group, its presence can be leveraged. Recent advances have shown that 2-aminopyridines can undergo catalytic SNAr amination reactions with other amines using a ruthenium(II) catalyst. thieme-connect.comresearchgate.netthieme-connect.de This method proceeds via an η⁶-pyridine complex that serves as a potent electrophile, enabling the cleavage of the C-N bond and the formation of new pyridylamine derivatives under catalytic conditions. thieme-connect.de
The 2-amino group is a potent nucleophile and readily participates in condensation reactions with electrophilic partners, particularly carbonyl compounds. This reactivity is a cornerstone for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
A common and powerful application is the synthesis of imidazo[1,2-a]pyridines , which can be achieved by reacting 2-aminopyridines with α-haloketones. rsc.org The mechanism involves an initial nucleophilic substitution where the pyridine ring nitrogen attacks the α-haloketone, followed by an intramolecular condensation and dehydration involving the exocyclic amino group to form the fused bicyclic system. rsc.org
Similarly, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[1,2-a]pyridine systems. nih.gov For example, condensation with β-keto esters can construct the pyrimidine (B1678525) ring fused to the parent 2-aminopyridine (B139424). Unexpected condensation pathways have also been observed; for instance, the reaction of 2-aminopyridine with barbituric acid in DMF can lead to a Mannich-type condensation product. scielo.org.mxscielo.org.mx
Table 2: Examples of Condensation Reactions with 2-Aminopyridine Derivatives
| Reagent Class | Example Reagent | Fused Heterocyclic Product |
|---|---|---|
| α-Haloketones | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine |
| β-Ketoesters | Ethyl acetoacetate | 2-Methyl-4H-pyrimido[1,2-a]pyridin-4-one |
| α,β-Unsaturated Aldehydes | β-Bromo-α,β-unsaturated aldehydes | Substituted Pyrimido[1,2-a]pyridines nih.gov |
Insufficient Information Found to Generate a Detailed Scientific Article on 6-((Trimethylsilyl)ethynyl)pyridin-2-amine
Despite a comprehensive search of available scientific literature, there is a significant lack of specific data regarding the chemical reactivity and mechanistic investigations of the compound This compound . While general information on related compounds and broader reaction classes is accessible, detailed experimental and computational studies focusing specifically on this molecule, as required by the requested article outline, are not presently available in the public domain.
The initial research strategy aimed to gather specific data points for the following sections:
Mechanistic Studies and Computational Chemistry Applications
X-ray Diffraction Studies for Reaction Intermediates and Products:This necessitated finding publications that reported the crystal structures of molecules derived from this compound to confirm their three-dimensional geometry.
The search results did yield general information on the Sonogashira coupling reaction, a common method for synthesizing similar compounds, and some spectroscopic data for isomeric and substituted analogs. However, no specific studies providing the in-depth mechanistic, kinetic, computational, or crystallographic details for this compound itself could be located.
Without these specific research findings, it is not possible to construct a scientifically accurate and authoritative article that adheres to the detailed structure provided in the user's request. Generating content for the specified subsections would require speculation and extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy and would be misleading.
Therefore, due to the absence of specific and detailed scientific data, the generation of the requested article focusing solely on the chemical reactivity and mechanistic investigations of this compound cannot be completed at this time.
Advanced Applications in Organic Synthesis and Materials Science
Development of Functional Materials and Advanced Systems
The unique structural and electronic properties of 6-((trimethylsilyl)ethynyl)pyridin-2-amine make it a valuable precursor for the development of advanced organic materials.
Organic compounds that possess a high carbon-to-hydrogen ratio and contain reactive functional groups like alkynes are excellent precursors for carbon-rich materials and polymers. researchgate.netepfl.ch The structure of this compound, with its aromatic pyridine (B92270) ring and carbon-carbon triple bond, fits this profile.
After removal of the TMS protecting group, the resulting terminal alkyne, 6-ethynylpyridin-2-amine (B573751), can undergo polymerization through cross-coupling reactions. For instance, palladium-catalyzed methods like the Sonogashira or Glaser couplings can be used to link monomer units, forming conjugated polyynes. These polymers are characterized by a backbone of alternating single and triple bonds, contributing to a high carbon content and interesting electronic properties. Subsequent pyrolysis (high-temperature decomposition in an inert atmosphere) of these precursor polymers can lead to the formation of advanced carbon solids, including materials with turbostratic graphitic structures. rsc.org This method provides a "bottom-up" approach to creating precisely defined carbonaceous materials. researchgate.net
The synthesis of highly unsaturated and conjugated molecular scaffolds is of great interest for applications in molecular electronics and nonlinear optics. The Sonogashira cross-coupling reaction is a powerful tool for forming sp²–sp carbon-carbon bonds, enabling the connection of terminal alkynes to aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org
The compound this compound serves as an ideal building block for constructing complex alkynylazulenes. The synthesis involves a straightforward two-step process:
Deprotection: The TMS group is selectively removed to unmask the terminal alkyne, 6-ethynylpyridin-2-amine.
Coupling: The terminal alkyne is then coupled with a halogenated azulene (B44059), such as 1-iodoazulene or 1-bromoazulene, using a standard Sonogashira reaction protocol. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govyoutube.com
This synthetic strategy directly links the electron-rich azulene core to the 2-aminopyridine (B139424) moiety through a rigid ethynyl (B1212043) linker, creating a novel, highly unsaturated system with potential for unique photophysical properties.
| Target Scaffold | Starting Materials | Key Reaction & Conditions |
| Alkynylazulene Derivative | 1. 6-Ethynylpyridin-2-amine (deprotected) 2. Halo-azulene (e.g., 1-Iodoazulene) | Sonogashira Coupling: - Pd(0) catalyst (e.g., Pd(PPh₃)₄) - Cu(I) co-catalyst (e.g., CuI) - Amine base (e.g., Et₃N) organic-chemistry.orgnih.gov |
Design of Novel Ligands in Coordination Chemistry
The molecular framework of this compound is pre-organized for applications in coordination chemistry, combining a known metal-binding site with a synthetically versatile handle.
The creation of artificial amino acids that can bind metal ions is a key strategy for developing novel metalloproteins, peptide-based sensors, and catalysts. rsc.orgworktribe.comresearchgate.net The 2-aminopyridine unit is a classic bidentate chelating group capable of coordinating to a wide range of metal ions. By incorporating this unit into an amino acid structure, a new class of functional monomers for peptide synthesis can be created.
A highly effective method for this transformation is the CuAAC click reaction. nih.govmetu.edu.tr The synthesis can be achieved by reacting the deprotected 6-ethynylpyridin-2-amine with a natural or unnatural amino acid that has been functionalized with an azide (B81097) group, such as L-azidohomoalanine. The click reaction covalently links the pyridine-containing fragment to the amino acid backbone via a stable triazole ring. metu.edu.tr The resulting product is a novel artificial amino acid that carries the 2-aminopyridine moiety as a side-chain functionality, ready for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
| Synthetic Goal | Reactants | Key Reaction | Resulting Product |
| Metal-Binding Amino Acid | 1. 6-Ethynylpyridin-2-amine 2. Azide-functionalized amino acid (e.g., L-azidohomoalanine) | CuAAC Click Reaction nih.govmetu.edu.tr | An artificial amino acid with a pendant 2-aminopyridine-triazole side chain. |
The 2-aminopyridine scaffold within this compound serves as a reliable bidentate N,N-donor ligand. However, the true synthetic power of this molecule lies in using the ethynyl group as a building block to construct more complex polydentate ligands. acs.orgnih.gov Higher denticity ligands often form more stable metal complexes and offer more precise control over the geometry and reactivity of the metal center.
A modular approach using click chemistry is exceptionally well-suited for this purpose. nih.gov By reacting the deprotected terminal alkyne of 6-ethynylpyridin-2-amine with another nitrogen-containing heterocycle functionalized with an azide (e.g., 2-(azidomethyl)pyridine), a larger ligand can be assembled in a single, high-yielding step. This specific combination would produce a tetradentate NNNN ligand, where the two pyridine units are held in a specific spatial arrangement by the triazole linker. This modular strategy allows for the rapid generation of a library of polydentate ligands with varying steric and electronic properties simply by changing the azido-containing coupling partner.
Integration into Fluorescent Chemosensors for Cation Detection
The unique molecular architecture of this compound makes it a promising candidate for the development of fluorescent chemosensors, which are molecules designed to signal the presence of specific analytes, such as metal cations, through a change in their fluorescence properties. The efficacy of such sensors relies on the integration of a fluorophore (a fluorescent unit) and a receptor (a binding site) for the target analyte. In this compound, the 2-aminopyridine moiety can serve as both a fluorophore and a cation binding site.
Pyridine derivatives are widely recognized for their application in chemosensors due to the nitrogen atom in the pyridine ring, which can coordinate with metal ions. mdpi.comresearchgate.net This coordination can perturb the electronic state of the molecule, leading to a detectable change in its fluorescence emission, such as enhancement ("turn-on") or quenching ("turn-off"). mdpi.comnih.gov The 2-aminopyridine structure is particularly effective as it can act as a bidentate chelating agent, binding to a metal ion through both the pyridine nitrogen and the exocyclic amino group. pvpcollegepatoda.org This chelation effect often leads to more stable complex formation and can result in higher selectivity and sensitivity for specific cations. nih.gov
Research on various pyridine-based fluorescent sensors has demonstrated their ability to detect a range of metal ions with high toxicity and environmental relevance. mdpi.com For instance, chemosensors incorporating the pyridinic moiety have been successful in detecting ions like Cu²⁺, Ni²⁺, Cr²⁺, and Co²⁺. mdpi.comnih.gov The interaction between the sensor molecule and the cation is often reversible and results in a distinct spectroscopic response. For example, a sensor might exhibit a significant increase in fluorescence intensity upon binding to one type of cation, while its fluorescence is quenched by another. mdpi.com
The trimethylsilyl (B98337) (TMS) group on the ethynyl substituent also plays a crucial role. While the TMS-protected alkyne might have its own influence on the molecule's photophysical properties, its primary function in this context is often as a protecting group. The TMS group can be easily removed to yield a terminal alkyne. This terminal alkyne can then be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to attach the aminopyridine fluorophore to other molecular platforms or materials, or to create more complex sensor structures, like those involving 1,2,3-triazoles which have also been used in cation detection. nih.gov
The table below summarizes the performance of several pyridine-based fluorescent chemosensors in detecting various cations, illustrating the general principles that would apply to sensors derived from this compound.
| Sensor Base | Target Cation(s) | Observed Effect | Detection Limit |
| 2-amino-3-cyanopyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence enhancement | Not Specified |
| 3-Aminopyridine Salicylidene | Al³⁺, Fe³⁺ | Fluorescence enhancement | 20 µg/L (Al³⁺), 45 µg/L (Fe³⁺) |
| 3-Aminopyridine Salicylidene | Cu²⁺ | Colorimetric change | 324 µg/L |
| 2-(1,2,3-Triazol-4-yl)pyridine-ethynylarene | Ni²⁺ | 'Turn-on' fluorescence | Micromolar concentrations |
| Fluorene-pyridine-2,6-dicarboxamide | Cu²⁺, Pb²⁺ | Selective detection | Not Specified |
This table is a representation of data from various pyridine-based sensors to illustrate the concept. mdpi.comnih.govnih.govresearchgate.net
Precursors for Transition Metal Acetylide Complexes
The compound this compound is a valuable precursor for the synthesis of transition metal acetylide complexes. These complexes contain a direct bond between a metal and a carbon atom of an acetylide ligand (C≡C-R) and are of significant interest in materials science for their potential applications in catalysis, nonlinear optics, and as molecular wires.
The synthetic utility of this compound stems from two key functional groups: the TMS-protected alkyne and the 2-aminopyridine unit. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. Deprotection, typically under mild basic conditions, yields the corresponding terminal alkyne, 6-ethynylpyridin-2-amine. This terminal alkyne has an acidic proton that can be readily removed by a base, and the resulting pyridylacetylide anion can react with a variety of transition metal halide or other precursor complexes to form stable σ-alkynyl or acetylide complexes.
Furthermore, the 2-aminopyridine moiety provides a built-in ligand that can coordinate to the same or a different metal center. pvpcollegepatoda.org The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelating ligand or as a bridging ligand between two metal centers. pvpcollegepatoda.org This dual functionality allows for the construction of sophisticated coordination polymers and multimetallic assemblies where the pyridylacetylide ligand acts as a bridging unit, connecting metal centers through both the alkyne and the pyridine nitrogen.
For example, complexes of Group 4 metals like titanium and zirconium containing a bis(trimethylsilyl)acetylene (B126346) ligand are known to be excellent sources for generating reactive, low-valent metal centers. nih.gov By analogy, a deprotected derivative of this compound could react with such metal centers. The coordination chemistry of 2-aminopyridine with various transition metals is well-established, showing its versatility in forming complexes with diverse properties and applications. pvpcollegepatoda.orgnih.gov
Recent research has demonstrated the synthesis of emissive platinum(II) and gold(I) complexes using ligands like 2-ethynylpyrimidine, which is structurally analogous to the core of 6-ethynylpyridin-2-amine. semanticscholar.org In these cases, the ethynyl group bonds to the metal center, and the electronic properties of the resulting complex, such as its luminescence, are directly influenced by the heterocyclic pyridine ring. semanticscholar.org The formation of such complexes highlights the potential of this compound as a building block for new phosphorescent materials.
The table below provides examples of transition metal complexes synthesized from related pyridine and acetylene (B1199291) precursors, showcasing the types of structures that could be accessed using this compound.
| Precursor Type | Metal Center | Resulting Complex Type | Potential Application |
| Bis(trimethylsilyl)acetylene | Ti, Zr | Metallocene alkyne complexes | Reagents for synthesis and catalysis |
| 2-Ethynylpyrimidine | Pt(II) | Square planar luminescent complex | Emissive materials |
| 2-Ethynylpyrimidine | Au(I) | Linear luminescent complex | Emissive materials |
| 2-Amino-3-methylpyridine Schiff base | Zn(II), Cu(II), Co(II), Ni(II) | Metal chelate complexes | Antimicrobial, Anticancer agents |
This table is a representation of data from various related precursors to illustrate the concept. nih.govnih.govsemanticscholar.org
Research Methodologies for Structural and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of "6-((Trimethylsilyl)ethynyl)pyridin-2-amine" in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to map out the complete atomic framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the spectrum is expected to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) group, the amine group, and the three protons on the pyridine (B92270) ring. The TMS protons typically appear as a sharp singlet far upfield, while the aromatic protons of the pyridine ring would present as a set of coupled multiplets. The chemical shift of the amine (NH₂) protons can vary and may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the methyl carbons of the TMS group, the two sp-hybridized carbons of the ethynyl (B1212043) group, and the five sp²-hybridized carbons of the pyridine ring. The carbon attached to the nitrogen of the amine group (C2) and the carbon bonded to the ethynyl substituent (C6) would have characteristic chemical shifts influenced by these functional groups.
¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net For this compound, two distinct signals would be expected: one for the endocyclic pyridine nitrogen and another for the exocyclic amino group nitrogen. The chemical shifts of these nitrogens are influenced by hybridization and substituent effects. researchgate.netmdpi.com For aminopyridines, the pyridine ring nitrogen typically resonates at a higher frequency (further downfield) compared to the amino nitrogen. researchgate.net
Table 1: Predicted NMR Data for this compound Predicted chemical shift ranges are based on data for analogous compounds and known substituent effects.
Click to view data
| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Assignment |
| ¹H | ~ 0.25 | Singlet (s) | -Si(CH ₃)₃ |
| ¹H | ~ 4.5 - 5.5 | Broad Singlet (br s) | -NH ₂ |
| ¹H | ~ 6.4 - 6.6 | Doublet (d) | Pyridine H3 |
| ¹H | ~ 6.9 - 7.1 | Doublet (d) | Pyridine H5 |
| ¹H | ~ 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Pyridine H4 |
| ¹³C | ~ 0.0 | Quartet | -C H₃ |
| ¹³C | ~ 95 - 105 | Singlet | -C≡C -Si |
| ¹³C | ~ 100 - 110 | Singlet | -C ≡C-Si |
| ¹³C | ~ 108 - 112 | Doublet | Pyridine C 3 |
| ¹³C | ~ 118 - 122 | Doublet | Pyridine C 5 |
| ¹³C | ~ 138 - 142 | Doublet | Pyridine C 4 |
| ¹³C | ~ 145 - 150 | Singlet | Pyridine C 6 |
| ¹³C | ~ 158 - 162 | Singlet | Pyridine C 2 |
| ¹⁵N | ~ 60 - 90 | Singlet | -N H₂ |
| ¹⁵N | ~ 230 - 330 | Singlet | Pyridine N |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govlcms.cz For "this compound" (Molecular Formula: C₁₀H₁₄N₂Si), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass, and a match within a few parts per million (ppm) confirms the molecular formula.
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting fragment ions. uni-halle.de The fragmentation pattern is characteristic of the molecule's structure. For the target compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the TMS group to form a stable silicon-centered cation, or the cleavage of the entire TMS group. researchgate.netnih.gov Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
Table 2: HRMS and Predicted MS/MS Fragmentation Data for this compound
Click to view data
| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |
| [M+H]⁺ | [C₁₀H₁₅N₂Si]⁺ | 191.1004 | Precursor Ion |
| [M-CH₃]⁺ | [C₉H₁₂N₂Si]⁺ | 176.0770 | Loss of a methyl radical from the TMS group |
| [M-Si(CH₃)₃]⁺ | [C₇H₇N₂]⁺ | 119.0609 | Cleavage of the trimethylsilyl group, forming 6-ethynylpyridin-2-amine (B573751) cation |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional location of atoms in a crystalline solid. mdpi.com This method allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular structure. To perform this analysis, a high-quality single crystal of "this compound" is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov Beyond confirming the molecular structure, X-ray crystallography also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules are arranged in the crystal lattice.
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. masterorganicchemistry.com The resulting spectrum shows absorption bands that are characteristic of specific functional groups. For "this compound," IR spectroscopy can confirm the presence of the N-H bonds of the amine, the C≡C triple bond of the alkyne, the aromatic C=C and C=N bonds of the pyridine ring, and the Si-C bonds of the trimethylsilyl group. libretexts.orgresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
Click to view data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (often two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (TMS Methyl) | Medium to Strong |
| 2160 - 2100 | C≡C Stretch | Alkyne | Medium to Weak |
| 1640 - 1590 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic (Pyridine Ring) | Medium to Strong |
| 1250 | Si-C Symmetric Bend | Trimethylsilyl (-Si(CH₃)₃) | Strong |
| 840 | Si-C Rock | Trimethylsilyl (-Si(CH₃)₃) | Strong |
Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating components of a mixture and are widely used to assess the purity of "this compound" and to monitor the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis. libretexts.org A small spot of the compound is applied to a stationary phase (typically a silica gel plate), and a solvent (mobile phase) is allowed to move up the plate via capillary action. aga-analytical.com.pl Components separate based on their differential affinity for the stationary and mobile phases. For "this compound," TLC can be used to quickly check for the presence of starting materials or byproducts. A common mobile phase for such aminopyridines would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297).
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that offers high resolution and sensitivity. helixchrom.com The sample is pumped through a column packed with a stationary phase under high pressure. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common method for analyzing compounds of this type. nih.gov By detecting the compound as it elutes from the column (e.g., with a UV detector), HPLC can be used to determine the purity of "this compound" with high accuracy.
Future Research Directions and Emerging Avenues
Exploration of Unconventional Catalytic Systems for Pyridyl-Ethynyl Synthesis
The synthesis of pyridyl-ethynyl scaffolds, the core of 6-((trimethylsilyl)ethynyl)pyridin-2-amine, traditionally relies on established catalytic methods like the Sonogashira cross-coupling reaction. nih.govresearchgate.net This reaction typically utilizes a palladium catalyst in conjunction with a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.com Future research is focused on overcoming the limitations of conventional systems, such as catalyst deactivation and the need for harsh reaction conditions, by exploring unconventional catalytic approaches. acs.org
Advancements in this area include the development of more robust and efficient palladium and copper catalyst systems. mdpi.com For instance, research into palladium-N-heterocyclic carbene (NHC) complexes has shown promise as an alternative to traditional phosphine (B1218219) ligands, offering potentially greater stability and reactivity. mdpi.com The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated using a palladium catalyst, highlighting the adaptability of this reaction for creating functionalized pyridine (B92270) derivatives. scirp.org
Furthermore, investigations into microwave-assisted Sonogashira coupling have demonstrated significant advantages, including shorter reaction times and higher yields, even without the need for protecting groups on other reactive sites within the molecule. researchgate.net The exploration of these and other novel catalytic systems, such as those involving different transition metals or photocatalysis, could lead to more economical and versatile synthetic routes to this compound and its analogs.
Table 1: Comparison of Catalytic Systems for Pyridyl-Ethynyl Synthesis
| Catalytic System | Advantages | Potential Research Directions |
|---|---|---|
| Conventional Pd/Cu | Well-established, versatile | Development of more active and stable catalysts, milder reaction conditions |
| Pd-N-Heterocyclic Carbene (NHC) | Enhanced stability and reactivity over phosphine ligands mdpi.com | Broader substrate scope, application in complex molecule synthesis |
| Microwave-Assisted | Rapid reaction times, higher yields researchgate.net | Scale-up feasibility, combination with other green chemistry protocols |
| Photocatalysis | Mild conditions, potential for novel reactivity | Development of suitable photocatalysts, understanding reaction mechanisms |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis into continuous flow and automated platforms represents a paradigm shift from traditional batch processing. nih.govvapourtec.com These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability, making them highly attractive for the synthesis and derivatization of compounds like this compound. vapourtec.comyoutube.com
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over temperature, pressure, and reaction time. vapourtec.com This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. For the synthesis of this compound, a flow process could enable the optimization of the Sonogashira coupling step, potentially reducing catalyst loading and minimizing byproduct formation.
Automated synthesis platforms, often coupled with flow reactors and artificial intelligence, can accelerate the discovery of new derivatives. youtube.comsigmaaldrich.comresearchgate.net These systems can perform numerous reactions in parallel, rapidly screening different building blocks and reaction conditions to generate libraries of novel compounds based on the this compound scaffold. sigmaaldrich.commedium.com The SynFini™ platform, for example, utilizes AI and robotics to automate the entire process from design to synthesis, significantly shortening development cycles. youtube.com The integration of such platforms would enable high-throughput screening for derivatives with specific properties, fast-tracking their development for various applications. researchgate.net
Development of Sustainable and Green Chemistry Protocols for Compound Synthesis and Transformation
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.netbiosynce.com Future research on this compound will undoubtedly focus on creating more sustainable and eco-friendly synthetic routes.
Key areas of development include the use of greener solvents, the design of highly efficient catalytic systems to reduce waste, and the implementation of energy-efficient reaction conditions. researchgate.netnih.gov For instance, replacing traditional organic solvents with water or other environmentally benign alternatives is a major goal. biosynce.com The synthesis of pyridine derivatives has been explored using various green techniques, such as multicomponent reactions in one pot, the use of green catalysts, and microwave-assisted synthesis, which can lead to higher yields and shorter reaction times with reduced energy consumption. researchgate.netnih.govnih.gov
Another promising avenue is the use of renewable feedstocks. Research has shown that pyridines can be produced from glycerol (B35011), a byproduct of biodiesel production, using zeolite catalysts. rsc.org While this may not directly produce this compound, it points towards a future where the core pyridine ring could be derived from sustainable sources. The development of such protocols will be crucial for the long-term viability and environmental acceptance of chemical manufacturing processes involving this compound.
Table 2: Green Chemistry Approaches for Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit for this compound |
|---|---|---|
| Use of Green Solvents | Reactions in water or other eco-friendly solvents biosynce.com | Reduced environmental impact and improved safety |
| Energy Efficiency | Microwave-assisted synthesis nih.govnih.gov | Faster reactions and lower energy consumption |
| Catalysis | Use of reusable or green catalysts researchgate.net | Minimized waste and improved atom economy |
| Renewable Feedstocks | Synthesis from biomass-derived materials like glycerol rsc.org | Reduced reliance on fossil fuels |
Advanced Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Specific Application Profiles
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before their synthesis. researchgate.netdntb.gov.ua For this compound, advanced computational methods can guide the development of new derivatives with tailored reactivity and specific functionalities.
Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure and predict the reactivity of the molecule. researchgate.netresearchgate.net This allows researchers to understand how modifications to the pyridine ring or the silyl (B83357) group will affect the compound's properties. For example, computational models can predict the regioselectivity of further functionalization reactions, helping to design more efficient synthetic strategies. nih.gov
Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predicting chemical reactivity and designing novel molecules. nih.gov By training algorithms on large datasets of known reactions and compound properties, it is possible to predict the outcome of new reactions and to design derivatives of this compound with enhanced characteristics for specific applications, such as improved binding to a biological target or optimized electronic properties for materials science. nih.gov These in silico methods can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. researchgate.net
Q & A
Q. What are the standard synthetic routes for 6-((Trimethylsilyl)ethynyl)pyridin-2-amine?
The synthesis typically involves Sonogashira coupling , a palladium-catalyzed cross-coupling between a terminal alkyne and a halogenated pyridine derivative. For example:
- Step 1: React 6-aminopyridin-2-yl halide (e.g., bromide or iodide) with trimethylsilylacetylene (TMS-acetylene) under Pd(PPh₃)₄/CuI catalysis in a solvent like THF or DMF.
- Step 2: Purify via column chromatography or recrystallization to isolate the product.
This method is analogous to the synthesis of related pyridin-2-amine derivatives, where regioselectivity is ensured by steric and electronic effects of the substituents .
Q. How is the compound characterized to confirm its structure?
Key characterization methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the TMS-ethynyl group (δ ~0.1 ppm for Si(CH₃)₃) and pyridine ring protons (δ 6.5–8.5 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₅N₂Si).
- X-ray Crystallography: Resolves bond angles and confirms the planarity of the pyridine ring and ethynyl geometry, as seen in structurally related compounds .
Q. What are the primary applications of this compound in coordination chemistry?
The compound acts as a ligand for transition metals (e.g., Cu, Pd) due to its pyridyl nitrogen and ethynyl π-system. Applications include:
- Catalysis: Stabilizing metal centers in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Material Science: Building blocks for metal-organic frameworks (MOFs) with tailored electronic properties.
Similar ligands, such as bis(picolyl)amine derivatives, are used to study metal ion interactions in biological systems .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during synthesis?
Regioselectivity issues arise when multiple reactive sites exist on the pyridine ring. Strategies include:
- Protecting Groups: Use TBDPSCl to block specific amines, as demonstrated in the synthesis of 6-heteroarylamino pyridines .
- Directed ortho-Metalation: Employ directing groups (e.g., -NH₂) to control alkyne coupling positions.
- Computational Modeling: DFT calculations predict electron density distribution to guide reaction optimization .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Contradictions often stem from substituent effects. For example:
- Electron-Withdrawing Groups (EWGs): Bromo or trifluoromethyl substituents (e.g., in 5-Bromo- or 5-CF₃ derivatives) reduce electron density, altering reactivity in metal complexes .
- Comparative Assays: Test analogs (e.g., 5-Chloro vs. 5-Bromo derivatives) under identical conditions to isolate substituent effects.
- Kinetic Studies: Monitor reaction intermediates via in situ IR or NMR to identify rate-limiting steps .
Q. What methods evaluate the compound’s potential biological activity?
While direct biological data for this compound is limited, related pyridin-2-amine derivatives are assessed using:
- Cellular Assays: TNF-α inhibition (e.g., ELISA for IC₅₀ values) to probe anti-inflammatory activity .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- ADME-Tox Profiling: Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
